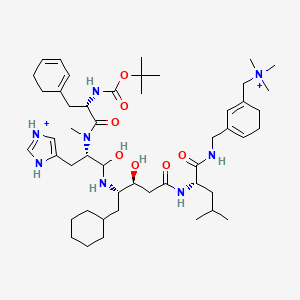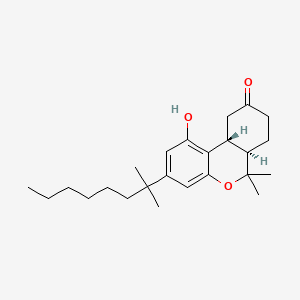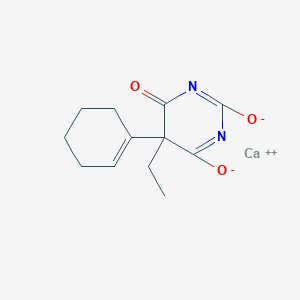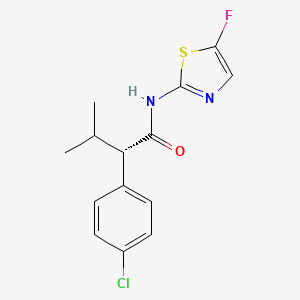
Bantag-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bantag-1 is a synthetic organic compound known for its role as a peptide-antagonist. It is specifically a high-affinity antagonist of the orphan G-protein-coupled receptor Bombesin receptor subtype-3 (BRS-3). The binding affinity of this compound in BRS-3 expressing cells is approximately 1.3 nanomolar . This compound is often used in biochemical and physiological studies due to its specificity and high affinity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bantag-1 is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to form the peptide chain. The key steps include:
- Protection of amino groups using Boc (tert-butyloxycarbonyl) groups.
- Coupling of amino acids using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
- Deprotection of Boc groups using trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale peptide synthesis using automated peptide synthesizers.
- Purification of the final product using high-performance liquid chromatography (HPLC).
- Lyophilization to obtain the compound in powder form .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Bantag-1 durchläuft während seiner Synthese hauptsächlich Peptid-Kopplungs- und Entschützungsreaktionen. Es ist unter physiologischen Bedingungen stabil und unterliegt nicht leicht Oxidations-, Reduktions- oder Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen:
Kopplungsreagenzien: N,N'-Dicyclohexylcarbodiimid (DCC), 1-Hydroxybenzotriazol (HOBt).
Entschützungsreagenzien: Trifluoressigsäure (TFA).
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das bei der Synthese von this compound entsteht, ist die Peptidkette selbst, die dann gereinigt und charakterisiert wird .
Wissenschaftliche Forschungsanwendungen
Bantag-1 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung in Studien zur Peptidsynthese verwendet.
Biologie: Einsatz in Studien mit G-Protein-gekoppelten Rezeptoren, insbesondere Bombesin-Rezeptor-Subtyp-3.
Medizin: Untersucht auf sein potenzielles therapeutisches Anwendungspotenzial bei Erkrankungen im Zusammenhang mit BRS-3, wie Fettleibigkeit und Stoffwechselstörungen.
Industrie: Wird bei der Entwicklung peptidbasierter Medikamente und als Referenzverbindung in analytischen Studien eingesetzt
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch die Bindung an den Bombesin-Rezeptor-Subtyp-3 (BRS-3) mit hoher Affinität. Diese Bindung hemmt die Aktivität des Rezeptors und blockiert so die nachgeschalteten Signalwege. Die beteiligten molekularen Ziele umfassen den G-Protein-gekoppelten Rezeptor BRS-3, der eine Rolle bei der Regulierung der Energiehomöostase und der Stoffwechselprozesse spielt .
Ähnliche Verbindungen:
MK-5046: Ein nicht-peptidischer Agonist von BRS-3.
Bag-1 und Bag-2: Selektive Agonisten für BRS-3.
Vergleich: this compound ist einzigartig aufgrund seiner hohen Spezifität und Affinität für BRS-3 im Vergleich zu anderen Verbindungen. Während MK-5046 ein Agonist ist, wirkt this compound als Antagonist, was einen unterschiedlichen Wirkmechanismus bietet. Bag-1 und Bag-2 sind ebenfalls Agonisten, was this compound in seiner inhibitorischen Rolle deutlich unterscheidet .
Wirkmechanismus
Bantag-1 exerts its effects by binding to the Bombesin receptor subtype-3 (BRS-3) with high affinity. This binding inhibits the receptor’s activity, thereby blocking the downstream signaling pathways. The molecular targets involved include the G-protein-coupled receptor BRS-3, which plays a role in regulating energy homeostasis and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
MK-5046: A nonpeptide agonist of BRS-3.
Bag-1 and Bag-2: Selective agonists for BRS-3.
Comparison: Bantag-1 is unique due to its high specificity and affinity for BRS-3 compared to other compounds. While MK-5046 is an agonist, this compound acts as an antagonist, providing a different mechanism of action. Bag-1 and Bag-2 are also agonists, making this compound distinct in its inhibitory role .
Eigenschaften
Molekularformel |
C49H82N8O7+2 |
|---|---|
Molekulargewicht |
895.2 g/mol |
IUPAC-Name |
[3-[[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-3-cyclohexa-1,3-dien-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-methylamino]-1-hydroxy-3-(1H-imidazol-3-ium-5-yl)propyl]amino]-5-cyclohexyl-3-hydroxypentanoyl]amino]-4-methylpentanoyl]amino]methyl]cyclohexa-1,3-dien-1-yl]methyl-trimethylazanium |
InChI |
InChI=1S/C49H80N8O7/c1-33(2)23-40(45(60)51-29-36-21-16-22-37(24-36)31-57(7,8)9)53-44(59)28-43(58)39(25-34-17-12-10-13-18-34)54-46(61)42(27-38-30-50-32-52-38)56(6)47(62)41(26-35-19-14-11-15-20-35)55-48(63)64-49(3,4)5/h11,14,19,21,24,30,32-34,39-43,46,54,58,61H,10,12-13,15-18,20,22-23,25-29,31H2,1-9H3,(H3-,50,51,52,53,55,59,60,63)/p+2/t39-,40-,41-,42-,43-,46?/m0/s1 |
InChI-Schlüssel |
DAWSYEXBFLQUER-SLMIJXFKSA-P |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NCC1=CCCC(=C1)C[N+](C)(C)C)NC(=O)C[C@@H]([C@H](CC2CCCCC2)NC([C@H](CC3=C[NH+]=CN3)N(C)C(=O)[C@H](CC4=CC=CCC4)NC(=O)OC(C)(C)C)O)O |
Kanonische SMILES |
CC(C)CC(C(=O)NCC1=CCCC(=C1)C[N+](C)(C)C)NC(=O)CC(C(CC2CCCCC2)NC(C(CC3=C[NH+]=CN3)N(C)C(=O)C(CC4=CC=CCC4)NC(=O)OC(C)(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-hydroxy-3-propyl-4-[4-[4-(2H-tetrazol-5-yl)phenoxy]butoxy]phenyl]ethanone](/img/structure/B10774285.png)
![4-[2-[[7-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2-tritiophenol](/img/structure/B10774301.png)


![(3R,6R,8S,9R,12R,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10774330.png)
![1-Butyl-4-{3-fluoro-4-[(2-methylpyridin-4-yl)oxy]phenyl}-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B10774342.png)
![Doxacurium chloride [VANDF]](/img/structure/B10774347.png)
amino}-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol](/img/structure/B10774348.png)
carbamoyl})cyclopentane-1,2-dicarboxylic acid](/img/structure/B10774370.png)

![[(2R)-2-amino-4-(4-heptoxyphenyl)-2-methylbutyl] dihydrogen phosphate](/img/structure/B10774387.png)
